Cyclopropyl(6-methoxypyridin-2-yl)methanamine
CAS No.: 474448-96-9
Cat. No.: VC8274980
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 474448-96-9 |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | cyclopropyl-(6-methoxypyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C10H14N2O/c1-13-9-4-2-3-8(12-9)10(11)7-5-6-7/h2-4,7,10H,5-6,11H2,1H3 |
Standard InChI Key | RTQHNAXNVAPCDG-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=N1)C(C2CC2)N |
Canonical SMILES | COC1=CC=CC(=N1)C(C2CC2)N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is formally designated as (5-cyclopropyl-6-methoxypyridin-2-yl)methanamine under IUPAC rules . Its molecular formula C₁₀H₁₄N₂O reflects a pyridine core substituted with methoxy (-OCH₃), cyclopropyl (C₃H₅), and aminomethyl (-CH₂NH₂) groups. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 1224846-13-2 | |
SMILES | COC₁=C(C=CC(=N₁)CN)C₂CC₂ | |
InChIKey | GPVPAJLRVIPAKI-UHFFFAOYSA-N | |
Molecular Weight | 178.23 g/mol |
Structural Elucidation
The pyridine ring’s 2-position hosts the aminomethyl group, while the 5- and 6-positions are occupied by cyclopropyl and methoxy substituents, respectively. This arrangement creates a sterically congested environment, potentially influencing reactivity and molecular interactions. The cyclopropyl group introduces strain, which may enhance binding affinity in biological targets by enforcing conformational rigidity .
Synthesis and Manufacturing Approaches
General Synthetic Strategies
Patent literature describes methods for analogous pyridin-2-yl-methylamine derivatives, which may inform this compound’s synthesis. A representative approach involves:
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Functionalization of Pyridine Precursors: Chloropyridine intermediates undergo nucleophilic substitution or coupling reactions to introduce cyclopropyl groups.
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Amination: Subsequent treatment with methylamine or ammonia under catalytic conditions (e.g., copper sulfate) introduces the methanamine moiety .
Example Protocol (Adapted from EP1358179B1)
A sealed reactor charged with 2-carboxamide-5-methyl-6-chloropyridine (73 g), 40% methylamine in ethanol (200 mL), 40% methylamine in water (110 mL), and anhydrous copper sulfate (34 g) is heated at 110°C for 24 hours . Post-reaction workup includes dilution with water, extraction with dichloromethane, and crystallization to yield the target amine. While this protocol describes a related compound, substituting the chloropyridine precursor with a cyclopropyl-containing analog could yield the title compound.
Critical Parameters:
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Catalyst: Copper sulfate facilitates C-N bond formation.
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Temperature: Prolonged heating ensures complete amination.
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Solvent System: Aqueous-ethanol mixtures balance reagent solubility and reaction efficiency .
Physicochemical Properties
Computed Properties
PubChem-derived data provide insights into the compound’s predicted behavior:
Property | Value | Method |
---|---|---|
Molecular Weight | 178.23 g/mol | PubChem 2.1 |
Topological Polar SA | 41.5 Ų | Computed by Cactvs 3.4.8.1 |
Heavy Atom Count | 13 | PubChem 2.1 |
The SMILES string (COC₁=C(C=CC(=N₁)CN)C₂CC₂) confirms the methoxy group’s ortho relationship to the cyclopropyl substituent, influencing electronic effects on the pyridine ring.
Stability and Reactivity
The primary amine (-CH₂NH₂) is susceptible to oxidation and may form Schiff bases with carbonyl compounds. The electron-rich pyridine ring could participate in electrophilic substitution, though steric hindrance from the cyclopropyl group may limit reactivity at the 3- and 4-positions.
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